2-epi-Darunavir

Description

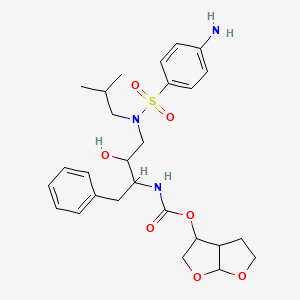

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861498 | |

| Record name | Hexahydrofuro[2,3-b]furan-3-yl {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Stereoisomer Formation and Interconversion

Degradation Pathways Leading to Darunavir Stereoisomers under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. As per International Council for Harmonisation (ICH) guidelines, Darunavir has been subjected to a range of stress conditions, including hydrolysis, oxidation, and photolysis, to probe its degradation pathways. nih.govresearchgate.net

Hydrolysis is the most significant degradation pathway for Darunavir. The molecule is susceptible to degradation in both acidic and alkaline environments, leading to the formation of multiple degradation products. nih.govwisdomlib.org Studies have shown that considerable degradation occurs under these conditions, with one study reporting 14.99% degradation under acidic stress and 23.15% under alkaline stress. wisdomlib.org

| Stress Condition | Reagent/Method | Observed Degradation | Number of Degradation Products Identified | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1 N HCl | Significant (14.99%) | 3 to 4 | nih.govwisdomlib.orgijpsr.com |

| Base Hydrolysis | 1 N NaOH | Significant (23.15%) | 4 | nih.govwisdomlib.orgijpsr.com |

In contrast to its lability in aqueous acidic and basic solutions, Darunavir demonstrates considerable stability under photolytic and thermal stress conditions. nih.govresearchgate.netwisdomlib.org However, its stability under oxidative stress is dependent on the strength of the oxidizing agent.

While some studies report stability in oxidative conditions, others have found that Darunavir degrades when exposed to strong oxidizing agents like 30% hydrogen peroxide (H₂O₂). researchgate.netijpsr.comnih.govnih.gov This degradation typically results in the formation of a single primary oxidative degradation product (DPO). nih.gov The primary focus of these oxidative degradation studies has been the identification of new chemical entities formed through oxidation rather than changes in stereochemistry. The core stereochemical structure of Darunavir appears to be robust under photolytic and milder oxidative conditions.

Studies on Chiral Inversion Mechanisms in Pharmaceutical Systems

Chiral inversion is the process where one enantiomer of a chiral molecule converts into its mirror image. wikipedia.org This phenomenon is a significant concern in pharmaceutical science as it can alter the biological activity of a drug. eurekaselect.com For Darunavir, which is administered as a single enantiomer, it has been reported that no chiral inversion occurs in vivo. nih.gov

However, the potential for chiral inversion or epimerization (inversion at one of multiple stereocenters) in pharmaceutical systems—during synthesis, formulation, or storage—cannot be entirely dismissed without specific investigation. Chiral inversion can be influenced by factors such as pH, temperature, solvent, and light. wikipedia.orgeurekaselect.com Mechanisms often involve the formation of a planar, achiral intermediate, such as an enolate, from a chiral center. For a stereoisomer like 2-epi-Darunavir to interconvert with Darunavir, a similar mechanism involving the temporary removal of chirality at the C-2 position would be required. While this is a known mechanism for other drug classes, such as 2-arylpropionic acid NSAIDs, specific studies on the chiral inversion of Darunavir or its epimers in pharmaceutical systems are not extensively reported in the literature. semanticscholar.org

Role of Specific Reaction Intermediates in Stereoisomer Generation

The formation of a stereoisomer like this compound from Darunavir requires a chemical reaction that specifically alters the configuration at the C-2 stereocenter. This process would necessitate the formation of a specific reaction intermediate that allows for this stereochemical change.

Degradation pathways identified for Darunavir primarily involve the hydrolytic cleavage of the molecule's carbamate (B1207046) and sulfonamide functional groups. nih.gov For epimerization to occur, an intermediate that flattens the stereocenter, such as an enol or imine, would need to be formed. The subsequent return to a tetrahedral carbon could then occur from either face, leading to a mixture of the original stereoisomer and its epimer. While the structures of the final, stable degradation products of Darunavir have been characterized using techniques like LC-MS/MS, the transient intermediates that could lead to epimerization have not been isolated or described in these studies. nih.gov The mechanism of action of Darunavir involves its binding to the active site of the HIV-1 protease, a process highly dependent on its specific stereochemistry. drugbank.compatsnap.com

Comprehensive Stability Assessment of Darunavir and its Stereoisomeric Impurities

The need to separate the parent drug from its various degradation products has led to the development of numerous stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. nih.govresearchgate.netijper.org These analytical methods are crucial for ensuring the quality, safety, and efficacy of the drug product by monitoring its impurity profile during release and stability studies. ijper.org While the stability of the Darunavir molecule as a whole is well-investigated, the specific stability profiles of its individual stereoisomeric impurities, such as this compound, are not as extensively documented.

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl) | Unstable; significant degradation into multiple products. | nih.govwisdomlib.orgresearchgate.net |

| Base Hydrolysis (e.g., 1N NaOH) | Unstable; significant degradation into multiple products. | nih.govwisdomlib.orgresearchgate.net |

| Oxidative (e.g., 30% H₂O₂) | Unstable; degradation into one major product. | nih.govnih.govresearchgate.netresearchgate.net |

| Photolytic (UV/Visible Light) | Stable. | nih.govresearchgate.net |

| Thermal | Stable. | nih.govresearchgate.netwisdomlib.org |

Emerging Trends and Future Research Directions in Stereoisomer Control and Analysis

Development of Greener Synthetic Routes with Enhanced Stereoselectivity and Reduced Impurity Formation

The synthesis of complex chiral molecules like Darunavir and its related stereoisomers, including 2-epi-Darunavir, is increasingly guided by the principles of green chemistry and the pursuit of enhanced stereoselectivity. Biocatalysis and chemoenzymatic approaches have emerged as powerful tools, offering mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact compared to traditional chemical methods researchgate.netresearchgate.netrsc.orgmdpi.comacs.org. For instance, ketoreductases (KREDs) have been employed to catalyze highly enantioselective and diastereoselective dynamic kinetic resolutions of β-ketolactones, crucial intermediates in the synthesis of Darunavir's bicyclic side chain researchgate.netchemrxiv.org.

Advanced Automation and High-Throughput Screening in Stereoisomer Analysis and Characterization

The acceleration of drug discovery and development hinges on efficient analytical methodologies. Advanced automation and high-throughput screening (HTS) are transforming the analysis and characterization of stereoisomers and impurities researchgate.netnih.govbmglabtech.com. HTS platforms, leveraging robotics and miniaturization, enable the rapid testing of large compound libraries and the optimization of reaction conditions, including those aimed at stereoselective synthesis researchgate.netnih.govbmglabtech.com.

In process research, high-throughput analysis methods are being developed to support high-throughput experimentation, facilitating the resolution of complex mixtures, such as separating enantiomers or quantifying product versus impurity ratios rsc.org. Automation in synthesis, such as the development of micro-total process system machines (μ-TPSM) for Darunavir synthesis, integrates continuous flow chemistry with analytical monitoring, streamlining the entire process researchgate.net. These advancements allow for faster data acquisition, quicker decision-making, and a more comprehensive understanding of stereochemical outcomes and impurity profiles early in the development lifecycle.

Integration of Artificial Intelligence and Machine Learning in Stereochemical Prediction and Synthetic Design

Novel Analytical Techniques for Trace-Level Stereoisomer Detection and Quantification

The accurate detection and quantification of trace-level stereoisomers, such as this compound, are critical for ensuring drug quality and patient safety. Regulatory bodies, guided by ICH guidelines, mandate stringent control over enantiomeric impurities, often requiring detection limits in the parts-per-million (ppm) range or enantiomeric excess (ee) of ≥98% chiralpedia.commdpi.com. This necessitates the use of highly sensitive and selective analytical techniques.

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), remains the gold standard for separating and quantifying stereoisomers americanpharmaceuticalreview.comresearchgate.netchiralpedia.commdpi.comeuropeanpharmaceuticalreview.com. SFC, in particular, is gaining traction due to its speed, efficiency, and environmental benefits europeanpharmaceuticalreview.com. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for impurity profiling, enabling the identification and quantification of trace impurities based on their mass-to-charge ratio and fragmentation patterns nih.gov. Advanced NMR spectroscopy also contributes to structural elucidation and stereochemical assignment nih.gov. The continuous development of these analytical tools is crucial for meeting the evolving demands for stereoisomeric purity assessment.

Academic Contributions to Regulatory Science on Stereoisomeric Purity and Impurity Management

Academic research plays a vital role in shaping regulatory science by providing the foundational knowledge and methodologies for controlling stereoisomeric purity and managing impurities. International Council for Harmonisation (ICH) guidelines, such as ICH Q3A, Q6A, M7, and Q14, provide the framework for impurity characterization, qualification, and control, with specific emphasis on stereoisomeric impurities europeanpharmaceuticalreview.comjpionline.orgfda.govich.orgich.org. These guidelines reflect a global consensus on the importance of single-enantiomer drug development, driven by scientific understanding of differential pharmacological activity and toxicity between enantiomers americanpharmaceuticalreview.comchiralpedia.comchiralpedia.comresearchgate.net.

Academic studies contribute by developing and validating analytical methods for chiral separation and quantification, establishing impurity thresholds, and investigating impurity formation pathways during synthesis researchgate.netmdpi.comscirp.orgacs.org. Furthermore, research into stereoselective synthesis and impurity control strategies informs regulatory expectations for Chemistry, Manufacturing, and Controls (CMC) documentation, ensuring that manufacturers can demonstrate robust control over chiral drug substances throughout their lifecycle chiralpedia.comacs.org. The continuous dialogue between academia, industry, and regulatory agencies ensures that standards for drug quality and safety evolve in parallel with scientific advancements.

Q & A

Basic Research Questions

Q. How is 2-epi-Darunavir synthesized, and what analytical techniques confirm its stereochemical configuration?

- Methodological Answer : The synthesis of this compound typically involves stereoselective epimerization of Darunavir at the C2 position. Key steps include protecting reactive functional groups, optimizing reaction conditions (e.g., temperature, catalysts), and isolating the epimer via column chromatography. To confirm stereochemical purity, researchers use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis), X-ray crystallography for absolute configuration determination, and chiral high-performance liquid chromatography (HPLC) to resolve enantiomers. Reproducibility requires detailed protocols for synthetic steps and instrumental parameters, as emphasized in reproducibility frameworks .

Q. What in vitro assays are used to assess the antiviral activity of this compound against HIV?

- Methodological Answer : Standardized cell-based assays, such as the HIV-1 protease inhibition assay, measure inhibitory concentration (IC50). Researchers use T-cell lines (e.g., MT-4 cells) infected with HIV strains, treating them with serial dilutions of this compound. Viral replication is quantified via p24 antigen ELISA or luciferase reporter systems. Parallel testing with Darunavir controls ensures comparative efficacy. Data collection must adhere to clinical trial standards, including blinding and validation of assay conditions to minimize bias .

Q. What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

- Methodological Answer : Stability studies follow ICH guidelines Q1A(R2), exposing the compound to accelerated conditions (e.g., 40°C/75% RH) and varying pH buffers. HPLC monitors degradation products, while mass spectrometry identifies structural changes. Researchers must standardize sampling intervals, storage containers, and analytical methods. Statistical models (e.g., Arrhenius equation) predict shelf life. Transparent reporting of deviations and raw data is critical for reproducibility .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its binding affinity to HIV protease compared to Darunavir?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and X-ray crystallography compare binding modes. Thermodynamic parameters (ΔG, Kd) are derived from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies on protease active sites (e.g., D25N) validate binding specificity. Researchers should align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .

Q. What methodologies resolve contradictions in reported efficacy data of this compound across different cell lines?

- Methodological Answer : Cross-validation using standardized cell lines (e.g., HEK293 vs. primary CD4+ T cells) and harmonized assay protocols (e.g., MOI, incubation time) reduces variability. Meta-analyses of published data identify confounding factors (e.g., cell viability thresholds). Researchers must document all experimental variables and apply contradiction analysis frameworks, such as triangulating results with orthogonal methods (e.g., enzymatic vs. cellular assays) .

Q. How can computational models predict the resistance profile of this compound against mutant HIV protease variants?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model protease-ligand interactions over nanosecond timescales. Free energy perturbation (FEP) calculations quantify resistance mutations (e.g., V82A) on binding affinity. Machine learning algorithms (e.g., random forests) trained on clinical isolate data predict emergent resistance. Researchers must validate models with in vitro resistance selection experiments and share code/parameters for reproducibility .

Q. What strategies ensure the reproducibility of pharmacokinetic studies for this compound in animal models?

- Methodological Answer : Standardized dosing (mg/kg), sampling intervals, and bioanalytical methods (LC-MS/MS for plasma concentration) are critical. Cross-laboratory validation using shared reference samples minimizes inter-study variability. Open-access repositories for pharmacokinetic parameters (e.g., Cmax, t½) enhance transparency. Ethical considerations include adhering to ARRIVE guidelines for animal reporting .

Methodological Frameworks and Best Practices

- Data Contradiction Analysis : Apply triangulation by combining in vitro, in silico, and in vivo data. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and identify methodological outliers .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share raw datasets, code, and instrument configurations publicly .

- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.